2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one
Brand Name:
Vulcanchem
CAS No.:
134123-83-4
VCID:
VC21269334
InChI:
InChI=1S/C15H13NO3/c1-15(2)11-7-9(17)3-5-12(11)16-13-6-4-10(18)8-14(13)19-15/h3-8,17H,1-2H3
SMILES:
CC1(C2=C(C=CC(=C2)O)N=C3C=CC(=O)C=C3O1)C
Molecular Formula:
C15H13NO3
Molecular Weight:
255.27 g/mol
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one
CAS No.: 134123-83-4
Cat. No.: VC21269334
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134123-83-4 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 8-hydroxy-6,6-dimethylbenzo[c][1,5]benzoxazepin-3-one |
| Standard InChI | InChI=1S/C15H13NO3/c1-15(2)11-7-9(17)3-5-12(11)16-13-6-4-10(18)8-14(13)19-15/h3-8,17H,1-2H3 |
| Standard InChI Key | OGFNWVSSONJCDP-UHFFFAOYSA-N |
| Isomeric SMILES | CC1(C2=CC(=O)C=CC2=NC3=C(O1)C=C(C=C3)O)C |
| SMILES | CC1(C2=C(C=CC(=C2)O)N=C3C=CC(=O)C=C3O1)C |
| Canonical SMILES | CC1(C2=CC(=O)C=CC2=NC3=C(O1)C=C(C=C3)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator